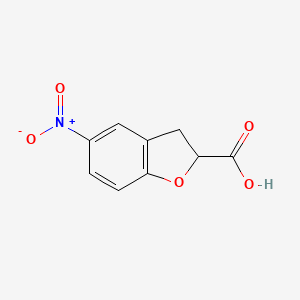
5-Nitro-2,3-dihydrobenzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely recognized for their antimicrobial, anti-tumor, and anti-viral properties . This compound, in particular, has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid typically involves the nitration of benzofuran derivatives. One common method includes the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, resulting in the formation of ethyl 5-nitrobenzofuran-2-carboxylate . Subsequent reduction of the nitro group yields the desired compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and esterification processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial and anti-tumor properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its antimicrobial and anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-5-nitrobenzaldehyde
- Ethyl 5-nitrobenzofuran-2-carboxylate
- 5-Nitrofuran-2-carboxylic acid
Comparison: 5-Nitro-2,3-dihydrobenzofuran-2-carboxylicacid stands out due to its unique benzofuran core, which imparts distinct biological activities compared to other nitro compounds. Its structural features allow for diverse chemical modifications, making it a versatile scaffold in drug development .
Eigenschaften
Molekularformel |
C9H7NO5 |
|---|---|
Molekulargewicht |
209.16 g/mol |
IUPAC-Name |
5-nitro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H,11,12) |
InChI-Schlüssel |
VEAKWHRHOWQZIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



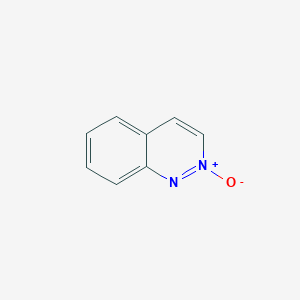
![7-Bromo-2-(methylthio)thiazolo[4,5-c]pyridine](/img/structure/B13132100.png)
![{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid](/img/structure/B13132101.png)
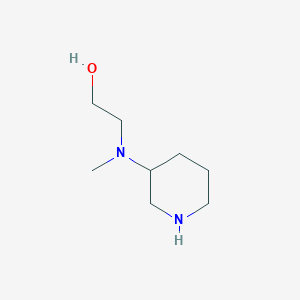
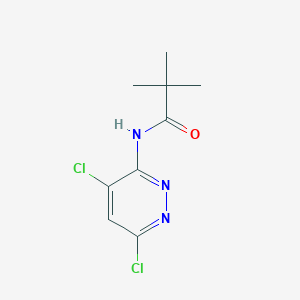
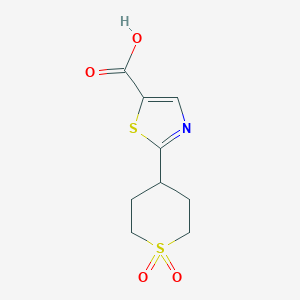
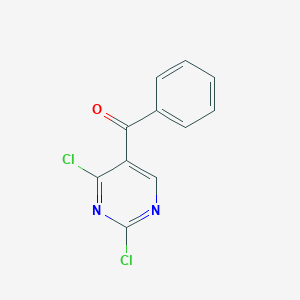

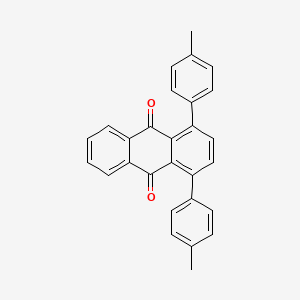
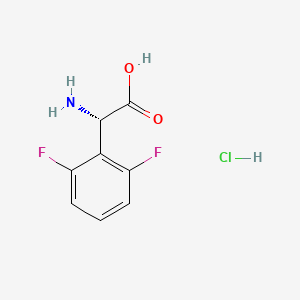
![4-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13132145.png)

![3-{[(2E,5Z)-5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132154.png)
